DL-Thyroxine

Description

Properties

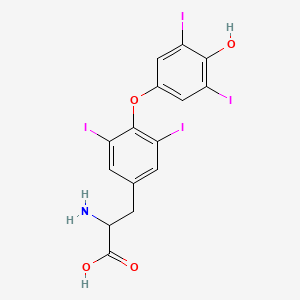

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023662 | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-30-1, 55-03-8, 51-48-9 | |

| Record name | (±)-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eltroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thyroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYROXINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Thyroxine synthesis and characterization for research purposes

An In-Depth Technical Guide to the Synthesis and Characterization of DL-Thyroxine for Research Applications

Introduction

This compound (T4) is a racemic mixture of the primary hormone secreted by the thyroid gland, essential for regulating metabolism, growth, and development.[1] In research, synthetic thyroxine is a critical tool for studying thyroid hormone function, developing treatments for thyroid disorders like hypothyroidism, and investigating its mechanism of action in various biological systems.[2] The L-enantiomer, Levothyroxine, is the biologically active form used in hormone replacement therapy.[3]

This technical guide provides a comprehensive overview of a common laboratory-scale synthesis of this compound, detailed protocols for its characterization using modern analytical techniques, and an illustrative summary of its primary signaling pathway. The content is intended for researchers, chemists, and drug development professionals who require a practical understanding of producing and verifying this compound for experimental use.

Synthesis of this compound

The chemical synthesis of this compound typically starts from the readily available amino acid DL-Tyrosine. The process involves a multi-step pathway that includes protection of the amino group, iodination of the aromatic ring, and an oxidative coupling reaction to form the characteristic diphenyl ether structure. A representative synthetic route is outlined below.[4][5]

Experimental Protocol: Multi-Step Synthesis from DL-Tyrosine

Step 1: Esterification and N-Protection of DL-Tyrosine

-

Esterification : Suspend DL-Tyrosine in methanol. Cool the mixture in an ice bath and slowly add thionyl chloride. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the DL-Tyrosine methyl ester hydrochloride salt.

-

N-Protection : Dissolve the methyl ester salt in a suitable solvent (e.g., a mixture of dioxane and water). Add a base like sodium bicarbonate, followed by di-tert-butyl dicarbonate (Boc)₂O. Stir the mixture at room temperature for several hours. After reaction completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent to yield N-Boc-DL-Tyrosine methyl ester.[4]

Step 2: Di-iodination of N-Boc-DL-Tyrosine Methyl Ester

-

Dissolve the N-protected tyrosine ester in a solvent mixture, such as methanol and water.

-

Add molecular iodine (I₂) and a mild oxidizing agent like hydrogen peroxide (30%) to the solution.[4]

-

Stir the reaction at room temperature for approximately 24 hours. The reaction introduces two iodine atoms onto the phenolic ring of the tyrosine derivative.[4]

-

Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Extract the product, 3,5-diiodo-N-Boc-DL-Tyrosine methyl ester, using an appropriate organic solvent. Purify the product using column chromatography.

Step 3: Oxidative Coupling and Deprotection

-

The formation of the diphenyl ether linkage is the crucial step. While several methods exist, a common approach involves an oxidative coupling reaction of the di-iodinated intermediate. This can be achieved using various reagents that facilitate the coupling of two molecules of the di-iodotyrosine derivative.[6]

-

Following the coupling, the Boc protecting group and the methyl ester are removed via hydrolysis, typically using a strong acid (e.g., HCl in dioxane) or base (e.g., NaOH), to yield the final product, this compound.

-

The crude product is then purified, often by recrystallization, to obtain this compound of high purity.

Below is a diagram illustrating the logical workflow for the synthesis of this compound.

Characterization of this compound

After synthesis and purification, the identity, purity, and structure of the this compound product must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Experimental Protocols: Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

-

Objective : To assess the purity of the synthesized compound and quantify any impurities.

-

Protocol : A reversed-phase HPLC method is typically used. The sample is dissolved in a suitable diluent (e.g., 0.01 M methanolic NaOH).[7] Chromatographic separation is achieved on a C18 column with a gradient elution mobile phase, such as a mixture of phosphate buffer (pH 3.0) and methanol or trifluoroacetic acid (0.1%) and acetonitrile.[7][8] Detection is commonly performed using a UV detector at 225 nm.[8][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure of the thyroxine molecule.

-

Protocol : The purified sample is dissolved in a deuterated solvent, such as DMSO-d₆. Both ¹H-NMR and ¹³C-NMR spectra are recorded. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the presence of all expected protons and carbons in the thyroxine structure.[10]

3. Mass Spectrometry (MS)

-

Objective : To determine the molecular weight of the compound and confirm its elemental composition.

-

Protocol : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.[11] The analysis can be performed using an electrospray ionization (ESI) source in either positive or negative ion mode. For T4, the negative ion multiple reaction-monitoring (MRM) mode is effective, monitoring the transition of the parent ion to a characteristic fragment ion (e.g., m/z 775.9 → 126.9).[12]

4. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective : To identify functional groups and confirm the chromophoric system.

-

IR Spectroscopy : The sample is analyzed (e.g., as a KBr pellet) to obtain its IR spectrum. Characteristic absorption bands for O-H, N-H, C=O, and ether linkages are identified.[13]

-

UV-Vis Spectroscopy : A solution of the sample is prepared in a suitable solvent (e.g., methanol), and its UV-Vis spectrum is recorded. Thyroxine typically exhibits significant absorption maxima around 195 nm and 225 nm.[13][14]

The following diagram illustrates a standard workflow for the analytical characterization of the synthesized product.

Data Presentation

The quantitative data obtained from characterization techniques should be summarized for clarity and comparison.

Table 1: HPLC Characterization Parameters

| Parameter | Typical Value / Condition | Reference |

|---|---|---|

| Column | C18, Reversed-Phase | [7][8] |

| Mobile Phase | Gradient; Acetonitrile / 0.1% TFA or Methanol / Phosphate Buffer (pH 3.0) | [7][8] |

| Flow Rate | 1.0 - 1.5 mL/min | [8][9] |

| Detection | UV at 225 nm | [8][9] |

| Retention Time | Analyte-specific; e.g., ~17.6 min | [7] |

| Purity (Typical) | >98% |[10] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Characteristic Value | Reference |

|---|---|---|---|

| ¹H-NMR (DMSO-d₆) | Aromatic Protons | δ ≈ 7.8 ppm (s, 2H), 6.9 ppm (s, 2H) | [10] |

| Aliphatic Protons | δ ≈ 2.7-3.9 ppm (m) | [10] | |

| ¹³C-NMR (DMSO-d₆) | Carbonyl Carbon | δ ≈ 172 ppm | [14] |

| Aromatic Carbons | δ ≈ 88-158 ppm | [14] | |

| Aliphatic Carbons | δ ≈ 35-55 ppm | [14] | |

| IR (KBr) | O-H stretch | ~3509 cm⁻¹ | [13] |

| C=O stretch | ~1608 cm⁻¹ | [13] | |

| Ether C-O stretch | ~1238 cm⁻¹ | [13] | |

| UV-Vis (Methanol) | λ_max 1 | ~195 nm | [13] |

| λ_max 2 | ~225 nm | [13] | |

| LC-MS/MS (ESI-) | Parent Ion [M-H]⁻ | m/z 775.9 | [12] |

| | Fragment Ion | m/z 126.9 (I⁻) |[12] |

Biological Context: Thyroid Hormone Signaling Pathway

Thyroxine exerts its biological effects primarily after being converted to its more active form, triiodothyronine (T3). The canonical signaling pathway is a genomic mechanism involving nuclear receptors.[15]

-

Cellular Uptake : T4 and T3 are transported from the bloodstream into target cells via specific transporter proteins like MCT8.[15]

-

Activation : Inside the cell, the enzyme deiodinase (DIO2) converts T4 to the more potent T3 by removing an iodine atom.[15]

-

Nuclear Translocation and Binding : T3 enters the nucleus and binds to thyroid hormone receptors (TRs), which are typically found as heterodimers with the retinoid X receptor (RXR). This complex is bound to specific DNA sequences known as thyroid hormone response elements (TREs) on target genes.[15]

-

Transcriptional Regulation : In the absence of T3, the TR-RXR complex is bound to co-repressor proteins, inhibiting gene transcription. When T3 binds, it causes a conformational change that releases the co-repressors and recruits co-activator proteins. This activated complex then initiates the transcription of target genes, leading to a physiological response.[15]

The diagram below illustrates this genomic signaling pathway.

References

- 1. Thyroxine - Wikipedia [en.wikipedia.org]

- 2. humantechnopole.it [humantechnopole.it]

- 3. acs.org [acs.org]

- 4. pdf.blucher.com.br [pdf.blucher.com.br]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an HPLC Method for the Determination of Levothyroxine Applied to Four Different Preparations [jonuns.com]

- 10. Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid hormone testing by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The measurement of free thyroxine by isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The In Vitro Role of DL-Thyroxine in the intricate Regulation of Metabolic Pathways

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of DL-Thyroxine and its biologically active metabolites on key metabolic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms and experimental methodologies used to elucidate the role of thyroid hormones in cellular metabolism. The content is structured to offer a deep understanding of the subject, supported by quantitative data, detailed experimental protocols, and visual representations of signaling cascades and workflows.

Introduction: Beyond the Thyroid Gland - Cellular Actions of Thyroxine

Thyroid hormones, primarily thyroxine (T4) and its more potent form, triiodothyronine (T3), are critical regulators of metabolism, growth, and development. While their systemic effects are well-documented, the direct actions of these hormones at the cellular level are a subject of intense research. In vitro studies, utilizing isolated cells, organelles, and purified enzymes, have been instrumental in dissecting the specific molecular pathways modulated by thyroxine. This guide will focus on the in vitro evidence demonstrating the multifaceted role of this compound and its derivatives in regulating mitochondrial respiration, glycolysis, and lipid metabolism.

This compound, a synthetic form of thyroxine, serves as a prohormone. In peripheral tissues, it is converted to the more biologically active T3 by deiodinase enzymes.[1] Both T4 and T3 can exert their effects through genomic and non-genomic mechanisms. Genomic actions involve the binding of T3 to nuclear thyroid hormone receptors (TRs), which then modulate the transcription of target genes.[1] Non-genomic actions are initiated at the plasma membrane or in the cytoplasm, are more rapid, and do not require gene transcription.[2][3]

Regulation of Mitochondrial Respiration

Thyroid hormones are well-established as potent stimulators of mitochondrial biogenesis and activity. In vitro studies using isolated mitochondria have been pivotal in understanding the direct effects of thyroxine on cellular respiration.

Direct Effects on Oxygen Consumption

In vitro addition of L-thyroxine to isolated mitochondria has been shown to stimulate oxygen consumption.[4] This effect is often observed within minutes, suggesting a non-genomic mechanism of action. Studies on isolated liver mitochondria from hypothyroid rats have demonstrated that in vitro treatment with L-thyroxine can partially restore depressed respiratory rates.

Experimental Approaches

The primary method for assessing mitochondrial respiration in vitro is by measuring the rate of oxygen consumption (OCR). This can be achieved using a Clark-type oxygen electrode or, more recently, with high-throughput platforms like the Seahorse XF Analyzer.[2][5] These techniques allow for the real-time monitoring of OCR in response to the addition of substrates, uncouplers, and inhibitors, providing a detailed profile of mitochondrial function.

Modulation of Glycolytic Pathways

The influence of thyroid hormones on glucose metabolism is complex, with both stimulatory and inhibitory effects reported depending on the experimental context. In vitro studies have helped to clarify some of these direct cellular actions.

Effects on Glycolytic Flux

In vitro studies on hepatocytes and other cell types have shown that thyroid hormones can influence the rate of glycolysis, often measured by the production of lactate or the extracellular acidification rate (ECAR).[6][7] The effects can be dose-dependent and may vary between different cell types. Some studies suggest that thyroid hormones can increase the expression and activity of key glycolytic enzymes.[8]

Signaling Pathways Involved

The non-genomic effects of thyroxine on glycolysis are often mediated by the activation of intracellular signaling cascades. Both T4 and T3 have been shown to activate the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][9] Activation of these pathways can, in turn, modulate the activity of glycolytic enzymes and glucose transporters.

Impact on Lipid Metabolism

Thyroid hormones play a central role in the regulation of lipid metabolism, influencing both lipogenesis (fatty acid synthesis) and lipolysis (fatty acid breakdown).

Regulation of Lipogenesis

In vitro studies, particularly in hepatocytes, have demonstrated that thyroid hormones can stimulate de novo lipogenesis.[10] This is often assessed by measuring the incorporation of radiolabeled precursors, such as [14C]-acetate or [3H]-water, into triglycerides. The stimulatory effect on lipogenesis is, in part, mediated by the upregulation of key lipogenic enzymes.[1]

Stimulation of Fatty Acid Oxidation

Conversely, thyroid hormones also enhance fatty acid oxidation. In vitro experiments using isolated mitochondria or cultured cells have shown that treatment with thyroid hormones can increase the rate of β-oxidation. This dual role in both promoting synthesis and breakdown of lipids highlights the complex regulatory function of thyroid hormones in maintaining lipid homeostasis.

Summary of Quantitative Data

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound and its metabolites on metabolic pathways.

| Parameter | Cell/System Type | Treatment | Concentration | Effect | Fold Change/Percentage | Reference |

| Mitochondrial Respiration | ||||||

| Oxygen Consumption | Isolated Rat Liver Mitochondria | L-Thyroxine | 50 µM | Stimulation | ~100% increase | [4] |

| Basal OCR | COVID-19 Patient PBMCs | L-T3 (in vitro) | 100 nM | Increase | 2.7-fold | [11] |

| Maximal OCR | COVID-19 Patient PBMCs | L-T3 (in vitro) | 100 nM | Increase | 3.5-fold | [11] |

| Glycolysis | ||||||

| Hexokinase Activity | Rat Brain Homogenates | T3 | High doses | Increase | Not specified | [8] |

| Pyruvate Kinase Activity | Rat Brain Homogenates | T3 | High doses | Variable | Not specified | [8] |

| Lipid Metabolism | ||||||

| T4 Glucuronidation | Rat Hepatocytes (in vitro) | PCB 153 | 30 µM | Induction | 4.0-fold | [12] |

| Hepatic Triglycerides | ChREBPKO Mice Hepatocytes | T3 | Not specified | Decrease | Significant | [10] |

Note: This table is a representative summary. For detailed quantitative data, please refer to the original publications.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Mitochondria and Measurement of Oxygen Consumption

Objective: To measure the effect of this compound on the respiratory rate of isolated mitochondria.

Materials:

-

Fresh tissue (e.g., rat liver)

-

Isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA)

-

Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES)

-

Substrates (e.g., pyruvate, malate, succinate)

-

ADP

-

This compound stock solution

-

Clark-type oxygen electrode or Seahorse XF Analyzer

-

Homogenizer

-

Centrifuge

Protocol:

-

Mince fresh tissue and homogenize in ice-cold isolation buffer.

-

Centrifuge the homogenate at low speed to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and resuspend in respiration buffer.

-

Determine mitochondrial protein concentration using a standard protein assay.

-

For oxygen consumption measurement, add a known amount of mitochondrial protein to the respiration chamber containing respiration buffer and substrates.

-

Record the basal respiration rate (State 2).

-

Add ADP to initiate State 3 respiration (ADP-stimulated).

-

Add this compound at the desired concentration and monitor the change in oxygen consumption.

-

As a control, add the vehicle used to dissolve this compound.

-

The respiratory control ratio (RCR), the ratio of State 3 to State 4 (ADP-limited) respiration, can be calculated to assess mitochondrial coupling.[13]

In Vitro Glycolysis Assay (Lactate Production)

Objective: To determine the effect of this compound on the rate of glycolysis in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Cell culture medium

-

This compound stock solution

-

Lactate assay kit (e.g., colorimetric or fluorometric)

-

Plate reader

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

At the end of the incubation, collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate production to the total protein content or cell number in each well.

Western Blotting for Signaling Pathway Activation

Objective: To assess the phosphorylation status of key signaling proteins (e.g., ERK, Akt) in response to this compound.

Materials:

-

Cultured cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cultured cells with this compound or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.

-

Quantify the band intensities using densitometry software.[11][14]

Visualizing Metabolic Regulation: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Conclusion

The in vitro study of this compound and its metabolites has been crucial in delineating their direct and rapid effects on cellular metabolism. This guide has provided an overview of the key metabolic pathways regulated by thyroid hormones, supported by quantitative data and detailed experimental protocols. The non-genomic actions, particularly the activation of the PI3K/Akt and MAPK signaling pathways, are significant in mediating the immediate metabolic responses to thyroxine. The provided workflows and signaling diagrams offer a visual framework for understanding the experimental approaches and the complex interplay of molecular events. For researchers and professionals in drug development, a thorough understanding of these in vitro mechanisms is essential for identifying new therapeutic targets and for the preclinical evaluation of novel compounds aimed at modulating metabolic diseases.

References

- 1. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hpst.cz [hpst.cz]

- 8. Effect of thyroid hormones on the glycolytic enzyme activity in brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Thyroid hormone signaling promotes hepatic lipogenesis through the transcription factor ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sketchviz.com [sketchviz.com]

- 13. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Investigating the Developmental Effects of DL-Thyroxine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the developmental effects of DL-Thyroxine administration in animal models. This compound, a synthetic form of the thyroid hormone thyroxine (T4), plays a critical role in regulating growth, development, and metabolism.[1] Understanding its impact during crucial developmental periods is essential for both basic research and preclinical drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation in this field.

Quantitative Effects of this compound on Developmental Parameters

The administration of this compound during prenatal and postnatal development in animal models has been shown to produce a range of physiological and neurodevelopmental effects. The following tables summarize quantitative data from studies investigating these outcomes.

Table 1: Effects of Perinatal Thyroxine Administration on Growth and Maturation in Rats

| Parameter | Animal Model | Dosage and Administration | Developmental Stage of Administration | Observed Effect | Reference |

| Body Weight | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated rate of body growth | [2] |

| Eye Opening | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated age at eye opening | [2] |

| Tooth Eruption | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated tooth eruption | [2] |

| Growth Stunting | Fetal Rats | High doses of T4 in utero | Prenatal | Subsequent growth stunting | [3] |

| Neonatal Mortality | Fetal Rats | High doses of T4 or DIMIT in utero | Prenatal | Higher neonatal mortality | [3] |

| Lower Leg Growth Rate | Prepubertal Cynomolgus Monkeys | 4 and 8 µg/kg/day T4, im | Prepubertal | 56% and 73% increase, respectively | [4] |

Table 2: Neurodevelopmental and Behavioral Effects of Altered Thyroxine Levels

| Parameter | Animal Model | Experimental Condition | Developmental Stage of Exposure | Observed Effect | Reference |

| Motor Activity | Undernourished Infant Rats | Thyroxine injection | Infancy | Accelerated development of several emitted behaviors | [2] |

| Cliff-Avoidance Reflex | Newborn Mice | Maternal and/or fetal/pup T4 deprivation | Perinatal | Development independent of T4 status | [5] |

| Surface-Righting Reflex | Newborn Mice | Maternal and/or fetal/pup T4 deprivation | Perinatal | Timely development required both maternal and fetal/pup T4 | [5] |

| Cortical Neuron Migration | Fetal Rats | Maternal hypothyroxinemia | Prenatal | Disrupted migration leading to aberrant neuron locations | [6] |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Rat Pups | Maternal subclinical hypothyroidism | Postnatal Day 3 | Decreased expression in hippocampus | [7] |

| Rap1 Protein Expression | Rat Pups | Maternal subclinical hypothyroidism | Postnatal Day 7 and 21 | Increased expression in hippocampus | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to investigating the developmental effects of this compound. The following sections provide methodologies for inducing altered thyroid states and administering this compound in rodent models.

Induction of Hypothyroidism in Animal Models

A common approach to studying the effects of thyroxine is to first induce a hypothyroid state in the animal model. This allows for a clearer assessment of the restorative or developmental effects of subsequent this compound administration.

Protocol 1: Propylthiouracil (PTU)-Induced Hypothyroidism in Pregnant Rats

This protocol is adapted from studies investigating the effects of maternal hypothyroxinemia on fetal development.[8][9]

-

Animal Model: Use adult female Wistar or Long-Evans rats.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

-

PTU Administration: Administer propylthiouracil (PTU) in the drinking water at a concentration of 1-10 ppm. A concentration of 1 ppm has been shown to induce hypothyroxinemia without causing overt toxicity.[9]

-

Duration of Administration: Continue PTU administration for a specified period before and during gestation. For example, a 9-week administration period has been used to establish a stable hypothyroxinemic state before mating.[8]

-

Mating: After the initial PTU administration period, mate the female rats with untreated males.

-

Hormone Level Verification: Collect blood samples from the dams at specified time points (e.g., gestational day 20) to confirm decreased serum T4 levels and normal T3 and TSH levels using ELISA or other validated immunoassays.[8][10]

-

Offspring Analysis: Pups born to these dams can then be used to assess the developmental effects of maternal hypothyroxinemia and the potential therapeutic effects of this compound administration.

Administration of this compound

The route and dosage of this compound administration are critical variables that can influence experimental outcomes.

Protocol 2: Intraperitoneal (i.p.) Injection of L-Thyroxine in Mice

This protocol is suitable for studies requiring precise and rapid delivery of the hormone.[11]

-

Animal Model: Use adult or neonatal mice of the desired strain.

-

Solution Preparation: Dissolve L-Thyroxine sodium salt in a suitable vehicle, such as sterile saline. The concentration should be calculated based on the desired dosage per gram of body weight.

-

Dosage: Dosages can vary widely depending on the research question. For example, to induce chronic hyperthyroidism, T4 can be administered intraperitoneally over several weeks.[11] Injection intervals should not exceed 48 hours to maintain a hyperthyroid state.[11]

-

Injection Procedure: Administer the prepared L-Thyroxine solution via intraperitoneal injection using an appropriate gauge needle.

-

Monitoring: Monitor the animals for changes in body weight, food and water intake, and general health. Serum thyroid hormone levels should be measured to confirm the desired thyroid state.

Protocol 3: Oral Administration of L-Thyroxine in Drinking Water

This method is less invasive and suitable for long-term studies.[12][13]

-

Animal Model: Use mice or rats.

-

Solution Preparation: Dissolve L-Thyroxine in the drinking water at the desired concentration (e.g., 20 µg/mL).[13] The solution should be prepared fresh regularly to ensure stability.

-

Administration: Provide the L-Thyroxine-containing water as the sole source of drinking water for the animals.

-

Monitoring: Measure water consumption to estimate the daily dose of L-Thyroxine received by each animal. Monitor body weight and serum thyroid hormone levels to assess the effectiveness of the treatment. It may take several weeks to observe consistent changes in circulating thyroid hormone levels with this method.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in thyroid hormone action and the experimental designs used to study them can aid in understanding and planning research. The following diagrams were created using the Graphviz DOT language.

Thyroid Hormone Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[14][15]

Caption: Simplified overview of genomic and non-genomic thyroid hormone signaling pathways.

Experimental Workflow for Assessing Developmental Effects

A typical experimental workflow for investigating the developmental effects of this compound involves several key stages, from animal model selection and treatment to data collection and analysis.

Caption: A generalized experimental workflow for studying the developmental effects of this compound.

References

- 1. Thyroxine's Role in Growth and Development: A Review of Clinical Effects | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]

- 2. Effects of thyroxine on infant development of undernourished rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prenatal exposure of the fetal rat to excessive L-thyroxine or 3,5-dimethyl-3'-isopropyl-thyronine produces persistent changes in the thyroid control system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response relationship between thyroid hormone and growth velocity in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of perinatal thyroid hormone deprivation on the growth and behaviour of newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transplacental thyroxine and fetal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of maternal subclinical hypothyroidism during pregnancy on brain development in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of an animal model of hypothyroxinemia during pregnancy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thyroid Hormone Disruption in the Fetal and Neonatal Rat: Predictive Hormone Measures and Bioindicators of Hormone Action in the Developing Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. THYROID HORMONE SIGNALLING AND CONSEQUENCES FOR CARDIAC DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

The Impact of DL-Thyroxine on Gene Expression Profiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroxine, a critical hormone produced by the thyroid gland, plays a pivotal role in regulating metabolism, growth, and development.[1] While the endogenous and pharmaceutically utilized form is L-Thyroxine (levothyroxine), the racemic mixture, DL-Thyroxine, presents a subject of scientific inquiry regarding its comprehensive impact on cellular and genomic functions. This technical guide delves into the molecular mechanisms through which thyroxine influences gene expression, with a focus on the available data and experimental methodologies used to elucidate these effects. It is important to note that the majority of research has been conducted using L-Thyroxine; therefore, the findings presented herein primarily reflect the activity of this isomer. The differential effects of D-Thyroxine on gene expression remain an area with limited specific data.

Thyroxine exerts its influence on gene expression through two primary pathways: a genomic pathway mediated by nuclear receptors and a non-genomic pathway initiated at the cell membrane.[2][3] Understanding these pathways is crucial for comprehending the pleiotropic effects of thyroxine and for the development of therapeutic agents targeting thyroid hormone signaling.

Genomic Signaling Pathway of Thyroxine

The classical or genomic pathway involves the direct regulation of gene transcription by thyroid hormones.[2] This process is initiated by the entry of thyroxine (T4) into the cell, where it can be converted to the more biologically active form, triiodothyronine (T3), by deiodinase enzymes.[4]

T3 then translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[2] TRs typically form heterodimers with retinoid X receptors (RXRs).[2] In the absence of T3, the TR/RXR heterodimer is bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, and it recruits co-repressor complexes, leading to the repression of gene transcription.[2] The binding of T3 to the TR induces a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator complexes.[2] This complex then modulates the transcription of target genes, leading to either increased or decreased synthesis of messenger RNA (mRNA) and, consequently, altered protein expression.

Non-Genomic Signaling Pathway of Thyroxine

In addition to the genomic pathway, thyroxine can initiate rapid, non-genomic signaling cascades that are independent of nuclear receptor-mediated transcription.[3] These actions are often initiated at the cell surface.

A key player in this pathway is the cell surface receptor on integrin αvβ3.[3] Binding of T4 to this receptor can trigger the activation of intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[3] These signaling cascades can, in turn, phosphorylate a variety of downstream effector proteins, leading to rapid cellular responses and modulation of gene expression independent of direct TR-TRE interaction.

Impact on Gene Expression Profiles: Quantitative Data

Studies utilizing high-throughput techniques such as RNA sequencing (RNA-seq) and microarrays have begun to unravel the complex changes in gene expression induced by thyroxine. The following tables summarize quantitative data from a study investigating the effects of T4, T3, and their combination on gene expression in the liver of triple knockout mice (lacking deiodinases D1 and D2, and Pax8), which are unable to produce their own thyroid hormones or convert T4 to T3.[5]

Table 1: Number of Differentially Expressed Genes in Neonatal Mouse Liver [5]

| Treatment Group | Upregulated Genes | Downregulated Genes |

| T4 | 296 | 179 |

| T3 | 3690 | 158 |

| T4 + T3 | 6083 | 208 |

| (Data from a study on triple knockout mice at a non-adjusted p < 0.01)[5] |

Table 2: Examples of Genes Regulated by T4 in Neonatal Mouse Liver [5]

| Gene | Regulation by T4 | Also Regulated by T3 |

| Adam11 | Upregulated | Yes |

| Sgk1 | Upregulated | Yes |

| Dnaic1 | Upregulated | Yes |

| Gbp6 | Upregulated | Yes |

| (This table provides a subset of genes confirmed by qPCR to be regulated by T4.)[5] |

Another study using cDNA microarrays on the livers of T3-treated hypothyroid mice identified 55 regulated genes, with 14 being positively regulated and 41 negatively regulated.[6] This highlights that the context of thyroid status (hypothyroid vs. euthyroid) and the specific hormone administered (T3 vs. T4) significantly influence the gene expression profile.

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed methodologies for key experiments used to study the effects of thyroxine on gene expression.

Experimental Workflow: From Cell Culture to Data Analysis

RNA Sequencing (RNA-seq) Protocol

Objective: To obtain a comprehensive profile of gene expression changes in response to thyroxine treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., primary hepatocytes, HepG2 cells) in appropriate media.

-

Treat cells with the desired concentration of this compound or L-Thyroxine for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

-

RNA Isolation:

-

RNA Quality and Quantity Assessment:

-

Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess the integrity of the RNA (RIN > 7 recommended) using an Agilent Bioanalyzer or similar instrument.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as counts or transcripts per million).

-

Identify differentially expressed genes between the thyroxine-treated and control groups using statistical packages like DESeq2 or edgeR.[5]

-

Quantitative Real-Time PCR (qPCR) for Validation

Objective: To validate the gene expression changes identified by RNA-seq for specific target genes.

Methodology:

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Primer Design:

-

Design and validate primers specific to the target genes of interest and at least one stably expressed reference gene (e.g., GAPDH, ACTB).

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Transient Transfection and Luciferase Reporter Assay

Objective: To investigate the direct transcriptional activation of a specific thyroid hormone response element (TRE) by thyroxine.

Methodology:

-

Plasmid Constructs:

-

Utilize a reporter plasmid containing a luciferase gene under the control of a minimal promoter and one or more copies of a TRE.

-

Use an expression plasmid for the thyroid hormone receptor (e.g., TRα or TRβ) if the cell line does not endogenously express it at sufficient levels.

-

Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Hormone Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound or L-Thyroxine. Include a vehicle control.

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity in the hormone-treated samples relative to the vehicle control.

-

Conclusion

This compound, and more specifically its well-studied L-isomer, profoundly impacts gene expression through both genomic and non-genomic pathways. The genomic pathway, involving the nuclear thyroid hormone receptors, directly modulates the transcription of a wide array of genes critical for metabolism and development. The non-genomic pathway provides a mechanism for rapid cellular responses to thyroxine. While high-throughput methods have provided a global view of these gene expression changes, further research is needed to fully elucidate the specific contributions of D-Thyroxine to the overall effects of the racemic mixture. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate details of thyroxine-mediated gene regulation, ultimately contributing to a deeper understanding of thyroid hormone action and the development of novel therapeutic strategies.

References

- 1. Effect of thyroid hormone on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Alteration of Serum Proteome in Levo-Thyroxine-Euthyroid Thyroidectomized Patients [usiena-air.unisi.it]

- 7. Alteration of Serum Proteome in Levo-Thyroxine-Euthyroid Thyroidectomized Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

DL-Thyroxine as a Prohormone: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Activation, Enantiomer-Specific Effects, and Cellular Signaling of DL-Thyroxine in Diverse Biological Systems.

Introduction

This compound, a racemic mixture of the dextrorotatory (D) and levorotatory (L) enantiomers of the primary hormone secreted by the thyroid gland, serves as a critical prohormone in vertebrate physiology. While L-thyroxine is the well-established precursor to the more biologically potent 3,5,3'-triiodothyronine (T3), the metabolic fate and biological significance of D-thyroxine present a more nuanced picture. This technical guide provides a comprehensive overview of this compound's role as a prohormone, intended for researchers, scientists, and professionals in drug development. It delves into the quantitative aspects of its conversion, the distinct effects of its enantiomers, detailed experimental protocols for its analysis, and the intricate signaling pathways it influences.

Metabolic Conversion and Activation of this compound

The biological activity of thyroxine is predominantly realized through its conversion to T3. This process, catalyzed by a family of selenoenzymes known as deiodinases, is a critical control point in thyroid hormone action.

Deiodinases: The Gatekeepers of Thyroid Hormone Activity

There are three main types of deiodinases, each with distinct tissue distribution and function:

-

Type 1 Deiodinase (D1): Primarily located in the liver, kidneys, and thyroid. D1 is responsible for the bulk of circulating T3 production.

-

Type 2 Deiodinase (D2): Found in the brain, pituitary gland, brown adipose tissue, and skeletal muscle. D2 plays a crucial role in the local production of T3, allowing for tissue-specific regulation of thyroid hormone signaling.

-

Type 3 Deiodinase (D3): The primary inactivating deiodinase, D3 is found in the brain, skin, and placenta. It converts T4 to the inactive reverse T3 (rT3) and T3 to T2.

The conversion of L-thyroxine to T3 is a highly regulated process, influenced by physiological and pathological states. In contrast, D-thyroxine is a poor substrate for deiodinases, leading to significantly lower conversion to its triiodothyronine counterpart.

Quantitative Analysis of L-Thyroxine to T3 Conversion

The rate of T4 to T3 conversion varies significantly across different tissues, reflecting their specific metabolic demands and the localized expression of deiodinases. The following tables summarize key quantitative data regarding the metabolism and activity of thyroxine enantiomers.

| Parameter | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) | Reference(s) |

| Oral Bioavailability | 40% - 80% | Not well characterized, but generally lower than L-T4 | [1] |

| Plasma Protein Binding | >99% (primarily to TBG, TTR, and albumin) | High, but with lower affinity to TBG than L-T4 | [2] |

| Half-life | ~7 days | Shorter than L-T4 | [3] |

| Relative Potency (T4:T3) | ~1:4 | Significantly less potent than L-T4 | [3] |

Table 1: Pharmacokinetic and Potency Comparison of Thyroxine Enantiomers.

| Tissue | T4 Concentration (pmol/g) | T3 Concentration (pmol/g) | T3/T4 Ratio (%) | Predominant Source of T3 | Reference(s) |

| Liver | ~125 | ~20 | ~16 | Local conversion & Plasma | [4] |

| Kidney | ~100 | ~15 | ~15 | Local conversion & Plasma | [4] |

| Brain | ~5 | ~4 | ~80 | Primarily local conversion | [4][5] |

| Heart | ~10 | ~2 | ~20 | Plasma | [4] |

| Visceral Adipose Tissue | ~3 | ~0.2 | ~7 | Plasma | [4] |

| Subcutaneous Adipose Tissue | ~3 | ~0.2 | ~7 | Plasma | [4] |

Table 2: Baseline Tissue Concentrations and T3/T4 Ratios in Euthyroid Rats. [4][5]

| Parameter | Thyroid Hormone Receptor (TR) | Thyroxine-Binding Globulin (TBG) | Transthyretin (TTR) | Reference(s) |

| L-Thyroxine (Kd) | ~2 nM | High Affinity | Moderate Affinity | [6] |

| D-Thyroxine (Kd) | Lower affinity than L-T4 | Binds with approximately half the affinity of L-T4 | Binds with lower affinity than L-T4 | [2] |

| L-Triiodothyronine (T3) (Kd) | ~0.06 nM | Lower affinity than L-T4 | Lower affinity than L-T4 | [6] |

Table 3: Comparative Binding Affinities of Thyroxine Enantiomers and T3.

Biological Effects of D- and L-Thyroxine

The stereochemistry of the thyroxine molecule profoundly influences its biological activity.

L-Thyroxine: As the endogenous form of the hormone, L-thyroxine is the primary substrate for conversion to T3 and is responsible for the vast majority of thyroid hormone effects, including regulation of metabolism, growth, and development.

D-Thyroxine: Dextrothyroxine exhibits significantly lower thyromimetic activity compared to its levorotatory counterpart.[7] Its primary historical and investigational use has been as a lipid-lowering agent.[7][8] D-thyroxine acts in the liver to increase the catabolism of low-density lipoprotein (LDL) cholesterol, leading to its increased excretion.[9][10] However, its clinical use has been largely abandoned due to adverse cardiac side effects.[7]

Experimental Protocols

Accurate quantification and chiral separation of thyroxine are essential for research and clinical applications. The following are detailed protocols for common analytical methods.

Radioimmunoassay (RIA) for Total Thyroxine (T4)

This protocol is a competitive immunoassay for the quantitative measurement of total T4 in serum.

Materials:

-

T4 RIA kit (containing 125I-labeled T4, T4 antibody-coated tubes, calibrators, and controls)

-

Precision micropipettes

-

Vortex mixer

-

Gamma counter

Procedure:

-

Preparation: Bring all reagents to room temperature. Reconstitute calibrators, controls, and antibodies as per the kit instructions.

-

Assay Setup: Label antibody-coated tubes in duplicate for each calibrator, control, and patient sample.

-

Pipetting:

-

Pipette 25 µL of each standard, control, and serum sample into the bottom of the corresponding tubes.

-

Add 1.0 mL of 125I-T4 reagent to every tube.

-

-

Incubation: Gently mix the tubes and incubate for 45 minutes at 37°C.[11]

-

Separation:

-

Counting: Measure the radioactivity in each tube for 1 minute using a gamma counter.

-

Calculation: The concentration of T4 in the samples is inversely proportional to the counts measured. Construct a standard curve by plotting the counts of the calibrators against their known concentrations. Determine the T4 concentration in the unknown samples from this curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enantiomeric Separation of Thyroxine

This method allows for the sensitive and selective quantification of D- and L-thyroxine.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chiral stationary phase column (e.g., CROWNPAK® CR-I (+)).

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

D- and L-Thyroxine analytical standards

-

Internal standard (e.g., 13C9-L-thyroxine)

Procedure:

-

Sample Preparation:

-

Protein precipitation: To 100 µL of serum, add 300 µL of ice-cold ACN containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

Chromatographic Conditions: [12]

-

Column: CROWNPAK® CR-I (+)

-

Mobile Phase: Isocratic elution with 70% acetonitrile containing 0.1% formic acid.[12]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Thyroxine: m/z 777.7 -> m/z 731.7

-

13C9-L-thyroxine: m/z 786.7 -> m/z 740.7

-

-

-

Quantification: Construct calibration curves for D- and L-thyroxine by plotting the peak area ratios of the analyte to the internal standard against the concentration.

Signaling Pathways

Thyroid hormones exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.

Caption: Genomic signaling pathway of thyroid hormone.

Non-Genomic Signaling Pathway

Thyroid hormones can also initiate rapid, non-genomic effects by binding to plasma membrane receptors, such as integrin αvβ3.

Caption: Non-genomic signaling pathway of thyroxine via integrin αvβ3.

Experimental Workflow for Chiral Separation of Thyroxine

The following diagram illustrates a typical workflow for the analysis of this compound enantiomers.

References

- 1. Buy L-thyroxine | 51-48-9 | >98% [smolecule.com]

- 2. Thyroid Hormone Serum Transport Proteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Concentrations of thyroxine and 3,5,3'-triiodothyronine at 34 different sites in euthyroid rats as determined by an isotopic equilibrium technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Dextrothyroxine - Wikipedia [en.wikipedia.org]

- 8. 1mg.com [1mg.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. D-Thyroxine | C15H11I4NO4 | CID 8730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Simultaneous enantioselective separation method for thyroid hormones using liquid chromatography-tandem mass spectrometry and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Thyroid Hormone Therapy: A Technical History of DL-Thyroxine

Introduction: The discovery and synthesis of thyroxine represent a cornerstone in the history of endocrinology and pharmaceutical development. This technical guide delves into the scientific journey of DL-Thyroxine, from its initial isolation from animal glands to its complete chemical synthesis. It provides a detailed account of the pivotal experiments, the brilliant minds behind them, and the evolution of our understanding of thyroid hormone's mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational science that paved the way for modern hypothyroidism treatments.

From Glandular Extracts to Crystalline Hormone: The Isolation of Thyroxine

The story of thyroxine begins not with its synthesis, but with the treatment of hypothyroidism using crude animal thyroid extracts. In 1891, George Murray reported the successful use of sheep thyroid extract injections to treat myxedema, a severe form of hypothyroidism.[1][2][3] This organotherapy was a significant medical breakthrough but lacked precision due to the variable potency of the extracts. The scientific imperative was clear: to isolate the active principle from the thyroid gland.

This challenge was met by American chemist Edward Calvin Kendall at the Mayo Clinic. On December 25, 1914, Kendall successfully isolated the iodine-containing hormone in crystalline form, which he named thyroxine.[2][4][5][6] The feat was monumental, requiring the processing of immense quantities of raw material; approximately 3 tons (about 2722 kg) of hog thyroid glands were needed to yield just 33 grams of pure, crystalline thyroxine.[2]

Experimental Protocol: Kendall's Isolation of Thyroxine (1915)

Kendall's method, as described in his 1915 publication, involved a multi-step chemical extraction and purification process. While the original paper provides extensive detail, the core methodology can be summarized as follows:

-

Alkaline Hydrolysis: Desiccated thyroid gland tissue (from hogs) was subjected to hydrolysis with sodium hydroxide in ethanol. This step served to break down the thyroglobulin protein and liberate the smaller thyroxine molecule.[4][7]

-

Acidification and Separation: The resulting solution was acidified, causing various constituents to precipitate. The active compound was found in the acid-insoluble fraction, which Kendall designated "Group A".[7]

-

Decolorization and Dissolution: The crude, insoluble material was decolorized using animal charcoal and then dissolved in alcohol with the addition of sodium hydroxide.

-

Crystallization: The solution was carefully acidified with acetic acid. Upon standing, thyroxine crystallized from the solution as fine, needle-like crystals.

-

Purification: The crystals were further purified by re-dissolving them in alkaline alcohol and re-precipitating with acid, followed by washing with water, alcohol, and ether to remove impurities.

This pioneering work provided the pure substance necessary for physiological studies and set the stage for determining its chemical structure.

Deducing the Molecular Blueprint: Structure and Synthesis

With pure thyroxine available, the next scientific hurdle was to determine its exact chemical structure. This was accomplished in 1926 by the British chemist Charles Robert Harington.[2][3][5][6] He correctly deduced that thyroxine was an iodine-containing derivative of the amino acid tyrosine, specifically a tetraiodo-derivative of the p-hydroxyphenyl ether of tyrosine.[1]

The ultimate proof of this structure came a year later, in 1927, when Harington and his colleague George Barger achieved the first chemical synthesis of thyroxine.[1][2][8][9][10] This landmark achievement not only confirmed the structure but also opened the door to producing the hormone in the laboratory, independent of animal sources. The substance they synthesized was a racemic mixture of the dextrorotatory (D) and levorotatory (L) enantiomers, known as this compound.

Experimental Protocol: Harington and Barger's Synthesis of this compound (1927)

The synthesis developed by Harington and Barger was a complex, multi-step process. The following is a high-level overview of the key transformations described in their 1927 paper:

-

Preparation of the Diphenyl Ether Intermediate: The synthesis began by creating the core thyronine structure (thyroxine without the iodine atoms). This involved the condensation of p-methoxyphenol with 3,4,5-triiodonitrobenzene to form a diphenyl ether.

-

Introduction of the Alanine Side Chain: The nitro group on the diphenyl ether was reduced to an amine. This was followed by a series of reactions (the Sandmeyer reaction) to replace the amino group with a nitrile, which was then used to build the alanine side chain, ultimately forming desiodo-thyroxine (thyronine).

-

Iodination: The final and critical step was the introduction of four iodine atoms onto the thyronine backbone. This was achieved by treating thyronine with iodine in an alkaline solution (potassium iodide and ammonia), resulting in the formation of this compound.

-

Purification: The synthetic this compound was then purified by crystallization and compared with the natural product isolated by Kendall, proving their identity through melting point and other physical properties.[6]

This synthesis was a triumph of organic chemistry and provided definitive proof of thyroxine's structure.

Quantitative Data and Properties

The isolation and synthesis of thyroxine allowed for the precise measurement of its physical, chemical, and biological properties. It was during this period that the physiological importance of the specific stereoisomer of thyroxine became apparent. Harington noted that the naturally occurring levo (L) form possessed significantly greater biological activity than the dextro (D) form.[1] The synthesis of pure L-thyroxine (levothyroxine) was later achieved by Chalmers et al. in 1949.[11]

| Property | This compound | L-Thyroxine | D-Thyroxine |

| CAS Number | 300-30-1[12][13] | 51-48-9 | 51-49-0[4] |

| Molecular Formula | C₁₅H₁₁I₄NO₄[13] | C₁₅H₁₁I₄NO₄[14] | C₁₅H₁₁I₄NO₄[4] |

| Molar Mass | 776.87 g/mol [13] | 776.87 g/mol [14] | 776.87 g/mol [4] |

| Melting Point | 237 °C (decomposes)[14] | 235–236 °C[12] | 235–236 °C[4] |

| Iodine Content (by mass) | ~65.3% | ~65.3% | ~65.3% |

| Relative Biological Activity | Intermediate | High (physiologically active form) | Low |

Table 1: Physicochemical and Biological Properties of Thyroxine Isomers.

Early clinical studies transitioned from using desiccated thyroid extracts to synthetic L-thyroxine. Dosing evolved from symptom-based assessments to more objective biochemical measures, particularly the level of Thyroid-Stimulating Hormone (TSH).[15][16] Today, the standard replacement dosage of L-thyroxine is generally recommended to be around 1.6-1.7 mcg/kg/day.[15]

Visualizing the Discovery and Mechanism

To better understand the historical progression and the biological function of thyroxine, the following diagrams illustrate the key workflows and pathways.

The Path to Synthetic Thyroxine

The diagram below outlines the major milestones in the discovery and synthesis of this compound, from early clinical observations to the first successful laboratory production.

High-Level Workflow of Harington & Barger's Synthesis

This diagram provides a simplified overview of the synthetic strategy employed by Harington and Barger to produce this compound for the first time.

Thyroid Hormone Signaling Pathway

The primary mechanism of action for thyroxine is genomic, involving the regulation of gene expression. Thyroxine (T4) acts as a prohormone, which is converted to the more biologically active triiodothyronine (T3) in peripheral tissues. T3 then exerts its effects within the cell nucleus.

Conclusion

The journey from observing the effects of goiter to the chemical synthesis of this compound is a paradigm of modern medical and chemical research. The meticulous work of pioneers like Kendall, Harington, and Barger transformed a debilitating condition into a manageable one. Their research provided not only a life-saving therapeutic agent but also a deeper understanding of hormonal action at the molecular level. This foundational knowledge of this compound's discovery, properties, and synthesis continues to inform the development of endocrine therapies and serves as a testament to the power of systematic scientific inquiry.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. D-Thyroxine | C15H11I4NO4 | CID 8730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Landmark article, June 19, 1915. The isolation in crystalline form of the compound containing iodin, which occurs in the thyroid. Its chemical nature and physiologic activity. By E.C. Kendall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. Thyroxine - Wikipedia [en.wikipedia.org]

- 13. (+-)-Thyroxine | C15H11I4NO4 | CID 853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Use of Levothyroxine: A Historical Perspective - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Core Pharmacology of Racemic Thyroxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic thyroxine, a mixture of the stereoisomers levothyroxine (L-thyroxine) and dextrothyroxine (D-thyroxine), represents a foundational chapter in the history of thyroid hormone replacement therapy. While the therapeutic landscape has largely shifted towards the exclusive use of the physiologically active L-thyroxine, a comprehensive understanding of the pharmacology of the racemic mixture remains crucial for researchers in endocrinology and drug development. This technical guide provides an in-depth exploration of the basic pharmacology of racemic thyroxine, with a focus on its pharmacodynamic and pharmacokinetic properties, the distinct roles of its constituent enantiomers, and the experimental methodologies used for their characterization.

Pharmacodynamics: A Tale of Two Isomers

The physiological effects of thyroxine are mediated by the binding of the hormone to nuclear thyroid hormone receptors (TRs), primarily the alpha (TRα) and beta (TRβ) isoforms. This interaction modulates gene transcription in target tissues, leading to a wide array of metabolic and developmental effects. The two enantiomers of thyroxine exhibit markedly different affinities for these receptors, which dictates their distinct pharmacological profiles.

L-thyroxine is the biologically active component of the racemic mixture, demonstrating a significantly higher binding affinity for both TRα and TRβ. In contrast, D-thyroxine exhibits a much lower affinity for these receptors. This disparity in binding affinity is the primary reason for the pronounced physiological effects of L-thyroxine in regulating metabolism, growth, and development, while D-thyroxine possesses minimal thyromimetic activity.

Table 1: Comparative Binding Affinities of Thyroxine Isomers for Thyroid Hormone Receptors

| Ligand | Receptor Isoform | Binding Affinity (Ki) |

| L-Thyroxine (T4) | Human TRβ | 6.8 nM[1] |

| D-Thyroxine (T4) | Human TRβ | Data not readily available in searched literature |

| L-Triiodothyronine (T3) | Human TRβ | 0.49 nM[1] |

Note: While specific Ki values for D-thyroxine were not found in the provided search results, it is widely established that its affinity is significantly lower than that of L-thyroxine.

Pharmacokinetics: The Journey of the Isomers in the Body

The absorption, distribution, metabolism, and excretion (ADME) of the two thyroxine isomers also differ, contributing to their distinct pharmacological profiles.

Table 2: Comparative Pharmacokinetic Parameters of Levothyroxine and Dextrothyroxine in Humans

| Parameter | Levothyroxine (L-Thyroxine) | Dextrothyroxine (D-Thyroxine) |

| Bioavailability | 70-80% (oral)[2] | Data not readily available in searched literature |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours (in hypothyroidism)[2] | Data not readily available in searched literature |

| Volume of Distribution (Vd) | 11-15 L[2] | Data not readily available in searched literature |

| Protein Binding | >99.9%[2] | Binds to thyroid receptors[3] |

| Elimination Half-life (t1/2) | ~7.5 days (in hypothyroidism)[2] | Data not readily available in searched literature |

| Clearance (CL) | ~0.054 L/h (euthyroid)[4] | Data not readily available in searched literature |

Note: Comprehensive pharmacokinetic data for D-thyroxine in humans is not as readily available in the literature as for L-thyroxine, reflecting its limited clinical use.

Signaling Pathways of Thyroid Hormones

Thyroid hormones exert their effects through two primary signaling pathways: the genomic and non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression. L-thyroxine enters the cell and is converted to the more active form, L-triiodothyronine (T3). T3 then translocates to the nucleus and binds to thyroid hormone receptors (TRs), which are typically heterodimerized with retinoid X receptors (RXRs). This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating or repressing their transcription.

Non-Genomic Signaling Pathway

In addition to the well-established genomic pathway, thyroid hormones can also elicit rapid, non-genomic effects. These actions are initiated at the plasma membrane and do not require gene transcription. L-thyroxine can bind to a plasma membrane receptor, such as integrin αvβ3, which activates intracellular signaling cascades involving protein kinases like phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). These pathways can then influence various cellular processes, including ion transport and cell proliferation.

Experimental Protocols

In Vitro Thyroid Hormone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of L-thyroxine and D-thyroxine to thyroid hormone receptors.

1. Materials:

- Recombinant human TRα and TRβ proteins.

- Radiolabeled L-thyroxine (e.g., [¹²⁵I]-T4).

- Unlabeled L-thyroxine and D-thyroxine of varying concentrations.

- Binding buffer (e.g., Tris-HCl buffer with additives like dithiothreitol and bovine serum albumin).

- 96-well filter plates.

- Scintillation counter.

2. Procedure:

- Prepare a series of dilutions of unlabeled L-thyroxine and D-thyroxine.

- In a 96-well plate, add a constant amount of recombinant TR protein and radiolabeled L-thyroxine to each well.